molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2626633
CAS No.: 837390-55-3
M. Wt: 257.31
InChI Key: JTMIZOCJKADUHV-UHFFFAOYSA-N
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Description

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a benzyl group at the 4-position and a carboxylic acid group at the 5-position further enhances its chemical reactivity and versatility.

Biochemical Analysis

Biochemical Properties

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit moderate anti-tuberculostatic activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes. This reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product with high yields . The reaction mixture is then cooled, evaporated, and the product is isolated by crystallization from acetone-petroleum ether .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
  • 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamides

Uniqueness: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its benzyl group, which enhances its chemical reactivity and potential for forming diverse derivatives. Its unique structure allows for various modifications, making it a versatile scaffold in medicinal chemistry and other research fields .

Properties

IUPAC Name

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMIZOCJKADUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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